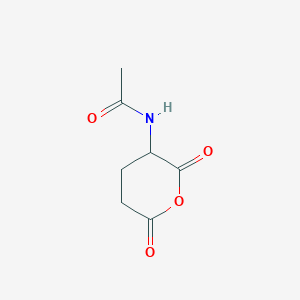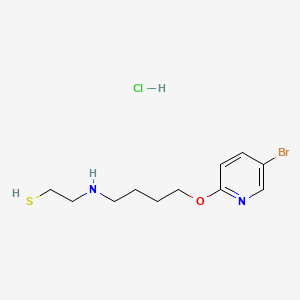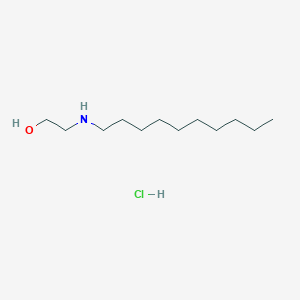
2-(Decylamino)ethanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Decylamino)ethanol;hydrochloride is a chemical compound with the molecular formula C12H27NO·HCl. It is an organic compound that belongs to the class of ethanolamines. This compound is characterized by the presence of a decylamino group attached to the ethanol backbone, and it is commonly used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decylamino)ethanol;hydrochloride typically involves the reaction of decylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting 2-(Decylamino)ethanol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using large reactors and optimized reaction conditions. The process involves the continuous addition of decylamine and ethylene oxide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The product is then purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Decylamino)ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl halides or other substituted products.
Applications De Recherche Scientifique
2-(Decylamino)ethanol;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Employed in the study of biological processes and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Decylamino)ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a surfactant, disrupting cell membranes and altering their permeability. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Diethylamino)ethanol;hydrochloride: Similar in structure but with diethylamino groups instead of decylamino.
2-(Dimethylamino)ethanol;hydrochloride: Contains dimethylamino groups instead of decylamino.
2-(Hexylamino)ethanol;hydrochloride: Features hexylamino groups instead of decylamino.
Uniqueness
2-(Decylamino)ethanol;hydrochloride is unique due to its long decyl chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring surfactant properties and membrane interactions.
Propriétés
Numéro CAS |
50962-03-3 |
|---|---|
Formule moléculaire |
C12H28ClNO |
Poids moléculaire |
237.81 g/mol |
Nom IUPAC |
2-(decylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C12H27NO.ClH/c1-2-3-4-5-6-7-8-9-10-13-11-12-14;/h13-14H,2-12H2,1H3;1H |
Clé InChI |
KBXHOQWFYMEDER-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCNCCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


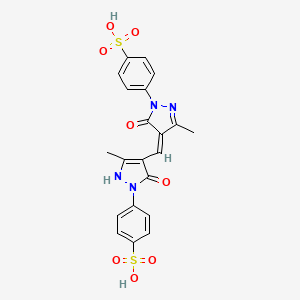

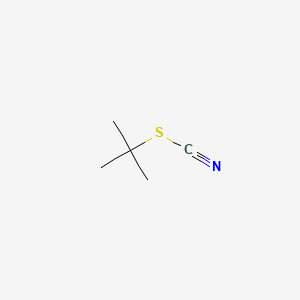
![2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14657615.png)
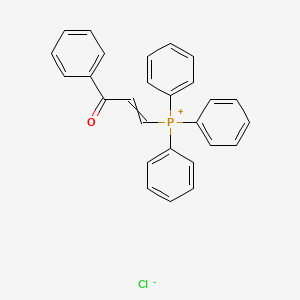
![2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14657638.png)
![4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14657644.png)
![3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B14657650.png)
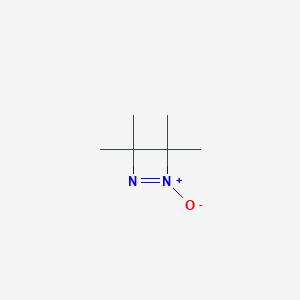
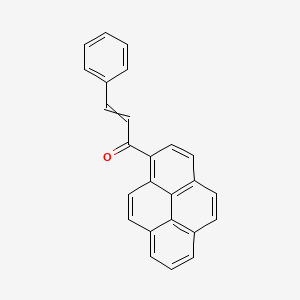
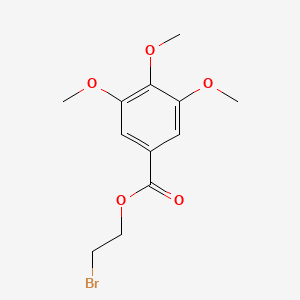
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
